4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]
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Overview
Description
4-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] is a chemical compound with the molecular formula C12H14ClNO and a molecular weight of 223.7 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The indole moiety in this compound is a significant structural motif found in many natural products and pharmaceuticals .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways. The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Based on the known activities of indole derivatives , it is likely that this compound has a variety of effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 4-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] involves several steps. One common method includes the reaction of indole derivatives with appropriate reagents to form the spirocyclic structure. For instance, the synthesis might start with the chlorination of an indole derivative followed by cyclization to form the spiro compound . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
4-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
4-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] can be compared with other spiro compounds and indole derivatives. Similar compounds include:
Spiro[indole-3,4’-pyrrolidine]: Another spiro compound with a different ring structure.
4-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]: A brominated analog with similar properties but different reactivity.
Indole-3-carbinol: An indole derivative with significant biological activity but lacking the spirocyclic structure.
The uniqueness of 4-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] lies in its specific spirocyclic structure combined with the presence of a chlorine atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chlorospiro[1,2-dihydroindole-3,4'-oxane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-9-2-1-3-10-11(9)12(8-14-10)4-6-15-7-5-12/h1-3,14H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCMFURWEFLEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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